molecular formula C12H11N3O3 B8696022 4-amino-1-benzyl-3-nitro-1H-pyridin-2-one CAS No. 705280-53-1

4-amino-1-benzyl-3-nitro-1H-pyridin-2-one

Cat. No.: B8696022
CAS No.: 705280-53-1
M. Wt: 245.23 g/mol
InChI Key: WRKHPHHJGSUSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-benzyl-3-nitro-1H-pyridin-2-one is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

705280-53-1

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-amino-1-benzyl-3-nitropyridin-2-one

InChI

InChI=1S/C12H11N3O3/c13-10-6-7-14(12(16)11(10)15(17)18)8-9-4-2-1-3-5-9/h1-7H,8,13H2

InChI Key

WRKHPHHJGSUSSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C(C2=O)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-chloro-3-nitro-1H-pyridin-2-one (1.30 g, 4.91 mmol) and 28% aqueous ammonia (4.92 g, 39.3 mmol) in THF (30 mL) was stirred at room temp for 17 h. The solvent was evaporated under reduced pressure and water was added to the residue. The resulting precipitate was collected by filtration, and washed with water to give 4-amino-1-benzyl-3-nitro-1H-pyridin-2-one (1.10 g, 91% yield). 1H-NMR (DMSO): δ 8.13 (m, 2H), 7.69 (d, 1H, J=8.0 Hz), 7.31 (m, 5H), 5.94 (d, 1H, J=8.0 Hz), 4.96 (s, 2H). MS: calculated for C12H11N3O3+H 246.1; found: 246.2.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 ml of a saturated ethanolic ammonia solution were added to a solution of 5.5 g (16.3 mmol) of 1-benzyl-4-benzyloxy-3-nitro-pyridin-2-one in 50 ml dichloromethane and stirred for 3 days at ambient temperature in the sealed flask. The solution was evaporated to dryness, the residue was triturated with diethyl ether, suction filtered and dried.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1-benzyl-4-benzyloxy-3-nitro-pyridin-2-one
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.